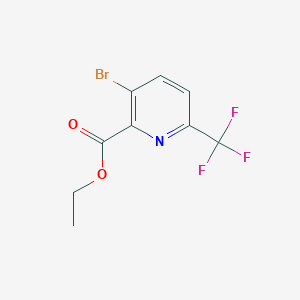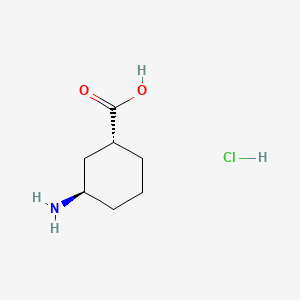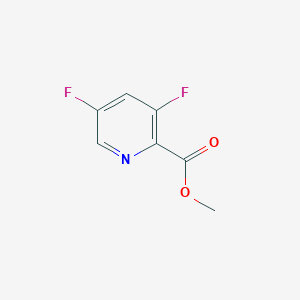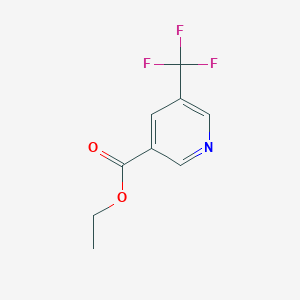
Ethyl 3-bromo-6-(trifluoromethyl)-2-pyridinecarboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of fluorinated pyridines, which might be related to the synthesis of “Ethyl 3-bromo-6-(trifluoromethyl)-2-pyridinecarboxylate”, has been discussed in the literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .
Molecular Structure Analysis
The molecular structure of “Ethyl 3-bromo-6-(trifluoromethyl)-2-pyridinecarboxylate” is not explicitly mentioned in the search results .
Chemical Reactions Analysis
The chemical reactions involving “Ethyl 3-bromo-6-(trifluoromethyl)-2-pyridinecarboxylate” are not explicitly mentioned in the search results .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethyl 3-bromo-6-(trifluoromethyl)-2-pyridinecarboxylate” are not explicitly mentioned in the search results .
Aplicaciones Científicas De Investigación
1. Synthesis of Functionalized Tetrahydropyridines
EBTFP can be involved in phosphine-catalyzed annulation reactions to synthesize highly functionalized tetrahydropyridines. These reactions demonstrate significant yields and regioselectivity, contributing to advancements in synthetic organic chemistry (Zhu, Lan, & Kwon, 2003).
2. Formation of Substituted Pyridinecarboxylates
Research has shown the synthesis of various substituted pyridinecarboxylates, including compounds similar to EBTFP. These compounds have unique crystal structures and properties, useful in materials science and pharmaceutical research (Shalaby, Moustafa, Girgis, & ElShaabiny, 2014).
3. Vasodilation Properties
EBTFP derivatives have been studied for their potential vasodilation properties. These compounds show considerable potency in vasodilation, which can have implications in cardiovascular research (Girgis, Mishriky, Farag, El-Eraky, & Farag, 2008).
4. Role in Synthesizing Trifluoromethylated Compounds
EBTFP is instrumental in the synthesis of trifluoromethylated compounds. These compounds are significant in the development of novel materials and pharmaceuticals (Wang, Li, Zhang, Song, Zhang, Cao, Deng, & Shao, 2012).
5. Development of Antimycobacterial Agents
EBTFP derivatives have been explored for their use in synthesizing compounds with potential antimycobacterial properties, which could be significant in treating tuberculosis (Raju, Stephen, Subbu, Debjani, Perumal, & Dharmarajan, 2010).
Safety And Hazards
The safety data sheet for a similar compound, “Ethyl 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate”, mentions that it may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 3-bromo-6-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)7-5(10)3-4-6(14-7)9(11,12)13/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEDLGXBVHHDER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-6-(trifluoromethyl)-2-pyridinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,2S)-1-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1-phenylpropan-2-amine](/img/structure/B1391480.png)
![Ethyl 2-bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1391481.png)

![5,5,7,7-Tetramethyl-4-nitro-1,5,6,7-tetrahydrocyclopenta[f]indazole](/img/structure/B1391487.png)

![Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylicacid](/img/structure/B1391489.png)







